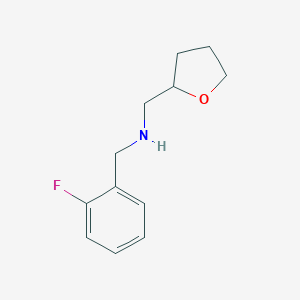

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-2,4,6,11,14H,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXJWOHQMGMWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510723-78-1 | |

| Record name | 2-Furanmethanamine, N-[(2-fluorophenyl)methyl]tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of 2-fluorobenzyl chloride with tetrahydrofuran-2-carboxaldehyde in the presence of a suitable base, followed by reductive amination. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluorobenzaldehyde, while reduction could produce 2-fluorobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antidepressant and Anxiolytic Activity :

- Research indicates that compounds with similar amine structures exhibit potential antidepressant and anxiolytic effects. The presence of the fluorobenzyl group may enhance the binding affinity to neurotransmitter receptors, particularly serotonin and norepinephrine receptors, which are crucial in mood regulation.

-

Neuroprotective Agents :

- The tetrahydrofuran moiety is known for its ability to cross the blood-brain barrier. This property could be beneficial in developing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Cancer Research :

- Preliminary studies suggest that derivatives of amines can act as inhibitors of cancer cell proliferation. The unique structure of (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine may provide a scaffold for synthesizing more potent anticancer agents.

Biological Research Applications

-

Biological Activity Studies :

- Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. These studies typically involve testing against various strains of bacteria and fungi, assessing the minimum inhibitory concentration (MIC) to determine effectiveness.

-

Binding Studies :

- The interaction of this compound with various biological targets can be investigated using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Understanding these interactions is vital for drug design and optimization.

Case Studies

- Antidepressant Activity :

- Antimicrobial Efficacy :

- Neuroprotective Effects :

Wirkmechanismus

The mechanism by which (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrahydrofuran ring can influence its solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(a) (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356532-08-6)

(b) (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356531-12-9)

(c) (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

- Structure : Methyl substitution at the 3-position of the benzyl ring.

- Reactivity : Altered steric and electronic effects compared to 2-substituted analogs, influencing reaction pathways in coupling reactions .

Variations in the Amine Substituent

(a) Cyclopropyl-(2-fluoro-benzyl)-amine (CAS 625435-02-1)

(b) N-(Tetrahydrofuran-2-ylmethyl)-9H-purin-6-amine (CAS 36412-37-0)

- Structure : Tetrahydrofuran-2-ylmethyl group attached to a purine base.

Functional Group Modifications

(a) N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

Comparative Analysis of Key Properties

Commercial Availability

- Parent Compound: Available from Santa Cruz Biotechnology, BOC Sciences, and Shandong Airuike Chemical Co., Ltd. .

- Analogs : Suppliers include CymitQuimica (3-methyl derivative) and Shanghai PI Chemicals (chloro derivative) .

Biologische Aktivität

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated benzyl group linked to a tetrahydrofuran moiety through an amine functional group. This unique structure is believed to influence its biological properties significantly.

The mechanism of action for this compound involves its interaction with various biological targets, including receptors and enzymes. The binding affinity and selectivity towards these targets are crucial for its pharmacological effects.

- Receptor Interaction : The compound may modulate receptor activity, influencing pathways related to neurotransmission and cellular signaling.

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, altering metabolic pathways and potentially providing therapeutic benefits.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Effects : Some studies suggest that fluorinated benzylamines can possess antimicrobial properties, which could be explored further with this compound.

- Cytotoxicity Against Cancer Cells : Preliminary data indicate potential cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications in the chemical structure can impact biological activity. For instance, the presence of the fluorine atom is known to enhance lipophilicity and alter electronic properties, which may improve cellular uptake and receptor binding.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated benzyl + tetrahydrofuran | Potentially cytotoxic; antimicrobial |

| (3-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | Similar structure with different fluorine position | Anticancer activity in preliminary studies |

| Benzylamine derivatives | Varying substitutions on benzene ring | Diverse pharmacological effects |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies : Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives tested against MCF-7 breast cancer cells demonstrated IC50 values in the micromolar range, indicating potential effectiveness as anticancer agents .

- Antimicrobial Activity : Other studies have explored the antimicrobial properties of fluorinated benzylamines, revealing promising results against bacterial strains. The structural characteristics that enhance membrane permeability may contribute to this activity.

- Mechanistic Insights : Detailed investigations into the mechanisms by which these compounds exert their effects have revealed that they may induce apoptosis in cancer cells through specific signaling pathways, such as caspase activation .

Q & A

Q. What are the typical synthetic routes for (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine?

The compound is synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-fluorobenzyl chloride with tetrahydrofuran-2-ylmethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., sodium carbonate) yields the target amine. Purification often involves chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

- GC-MS : Used to detect volatile derivatives, as demonstrated in studies of structurally similar amines (e.g., furfuryl-amine derivatives in coffee beans) .

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm structural integrity, focusing on benzyl protons (δ 3.5–4.5 ppm) and fluorine coupling patterns .

- Elemental Analysis : To verify purity and stoichiometry.

Q. How does the fluorine substituent influence solubility and reactivity?

The 2-fluoro group increases electronegativity, enhancing solubility in polar solvents (e.g., THF, DMF) and directing electrophilic substitution reactions. The electron-withdrawing effect stabilizes intermediates in synthetic pathways, as seen in fluorinated benzylamine analogs .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility.

- Follow protocols for amine handling, including neutralization of spills with weak acids (e.g., acetic acid) .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of this amine under varying pH conditions?

Isotope labeling (e.g., ¹⁵N) can track nitrogen transfer pathways. For example, in related systems, Schiff base formation and decarboxylation are pH-dependent, with optimal yields at pH 7–9 . Kinetic studies using HPLC or IR spectroscopy can monitor intermediate stability.

Q. How does thermal stability impact storage and reaction design?

Thermogravimetric analysis (TGA) of analogous amines shows decomposition above 150°C. Storage at –20°C under nitrogen is recommended. In reactions, avoid prolonged heating (>100°C) to prevent degradation .

Q. What role does the tetrahydrofuran (THF) moiety play in biological interactions?

The THF group enhances membrane permeability due to its lipophilic nature. Computational docking studies (e.g., AutoDock Vina) suggest potential interactions with enzymes containing hydrophobic binding pockets, as seen in pharmaceutical intermediates .

Q. How can structural modifications optimize this compound for specific applications?

- Electronic Effects : Introducing electron-donating groups (e.g., methoxy) at the benzyl position increases nucleophilicity, as shown in fluorobenzyl-methoxybenzylamine analogs .

- Steric Effects : Bulkier substituents on the THF ring (e.g., methyl groups) reduce rotational freedom, affecting binding affinity in enzyme assays .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–90%) may arise from solvent purity or reaction scale. Reproducibility tests under controlled conditions (anhydrous solvents, inert atmosphere) are critical. Statistical analysis (e.g., ANOVA) of replicate experiments can identify key variables .

Q. How can in silico methods predict the compound’s bioactivity?

- QSAR Models : Train models using datasets of fluorinated amines to predict logP, pKa, and binding scores.

- Molecular Dynamics Simulations : Study interactions with targets like G-protein-coupled receptors (GPCRs) using software such as GROMACS .

Methodological Recommendations

- Synthesis Optimization : Use continuous flow reactors for scalable production, reducing side reactions .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

- Biological Assays : Pair SPR (Surface Plasmon Resonance) with cell-based assays (e.g., HEK293 cells) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.